(3-Propylphenyl)boronic acid (3-Propylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 891843-25-7
VCID: VC11989329
InChI: InChI=1S/C9H13BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,2,4H2,1H3
SMILES: B(C1=CC(=CC=C1)CCC)(O)O
Molecular Formula: C9H13BO2
Molecular Weight: 164.01 g/mol

(3-Propylphenyl)boronic acid

CAS No.: 891843-25-7

Cat. No.: VC11989329

Molecular Formula: C9H13BO2

Molecular Weight: 164.01 g/mol

* For research use only. Not for human or veterinary use.

(3-Propylphenyl)boronic acid - 891843-25-7

Specification

CAS No. 891843-25-7
Molecular Formula C9H13BO2
Molecular Weight 164.01 g/mol
IUPAC Name (3-propylphenyl)boronic acid
Standard InChI InChI=1S/C9H13BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,2,4H2,1H3
Standard InChI Key TUDXWKSKLOPZSP-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)CCC)(O)O
Canonical SMILES B(C1=CC(=CC=C1)CCC)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

(3-Propylphenyl)boronic acid is defined by the IUPAC name (3-propylphenyl)boronic acid and possesses the SMILES string B(C1=CC(=CC=C1)CCC)(O)O. Its canonical structure features a phenyl ring with a propyl substituent at the third carbon and a boronic acid group (-B(OH)₂) at the first carbon (Fig. 1). The compound’s molecular geometry facilitates planar coordination around the boron atom, enabling interactions with nucleophiles such as diols and amines.

Table 1: Fundamental physicochemical properties of (3-Propylphenyl)boronic acid

PropertyValue
CAS Registry Number891843-25-7
Molecular FormulaC₉H₁₃BO₂
Molecular Weight164.01 g/mol
XLogP32.4 (estimated)
Hydrogen Bond Donors2 (-B(OH)₂)
Hydrogen Bond Acceptors2 (B-O)
Topological Polar Surface Area40.5 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous arylboronic acids reveal distinct signals for the boron-bound protons and aromatic carbons. For instance, in p-aldehyde phenylboronic acid pinacol ester, 1H^1H NMR displays a singlet at δ 10.04 ppm for the aldehyde proton, while 13C^{13}C NMR shows peaks at δ 192.70 ppm (carbonyl) and δ 84.53 ppm (pinacol methyl groups) . These spectral features are critical for verifying synthetic outcomes and monitoring reaction progress.

Synthesis and Reaction Mechanisms

Advanced Radical-Mediated Approaches

Recent patents disclose innovative strategies using N-halogenated imides and benzoyl peroxide to oxidize alkyl side chains on arylboronic acids. In one protocol, (3-Propylphenyl)boronic acid pinacol ester reacts with N-bromosuccinimide (NBS) in dioxane under nitrogen, yielding acylated derivatives with up to 71% efficiency (Eq. 1) :

(3-Propylphenyl)boronic acid pinacol ester+NBSBPO, dioxaneAcylated product\text{(3-Propylphenyl)boronic acid pinacol ester} + \text{NBS} \xrightarrow{\text{BPO, dioxane}} \text{Acylated product}

Table 2: Optimized reaction conditions for side-chain functionalization

ParameterOptimal Value
Molar ratio (substrate:NBS:BPO)100:200:1
SolventDioxane
TemperatureReflux (101°C)
Reaction time12–18 hours
Yield17–71%

This method avoids expensive biboric acids and harsh reagents, making it economically viable for large-scale production.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

(3-Propylphenyl)boronic acid serves as a key partner in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. Its electron-rich aryl group enhances oxidative addition rates in palladium-catalyzed systems. For instance, coupling with 4-bromotoluene produces biaryl structures central to pharmaceutical intermediates.

Protodeboronation and Functional Group Interconversion

The boronic acid moiety undergoes protodeboronation under acidic conditions, enabling the installation of hydrogen or other substituents. This reactivity is exploited in tandem reactions to diversify molecular scaffolds.

Biomedical and Materials Science Applications

Drug Delivery Systems

Boronic acid-functionalized chitosan conjugates exhibit pH-dependent binding to diol-containing biomolecules. In one study, 4-carboxyphenylboronic acid-decorated nanoparticles showed enhanced mucoadhesion in bladder tissue, prolonging drug residence time by 40% compared to unmodified carriers .

Table 3: Biomedical applications of boronic acid-functionalized polymers

Polymer BaseTarget ApplicationKey Finding
Chitosan-3-CPBACoccidiosis therapyDual pH/glucose-responsive drug release
Chitosan-4CPBABladder cancer treatment2.5-fold increase in mucosal adhesion
PVA-CS-4CPBA hydrogelPeriodontitis managementSustained metronidazole release over 72 hours

Biosensing and Diagnostics

The reversible binding of (3-Propylphenyl)boronic acid to saccharides enables glucose sensing applications. Functionalized quantum dots and electrochemical sensors leveraging this interaction achieve sub-millimolar detection limits in complex biological fluids.

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